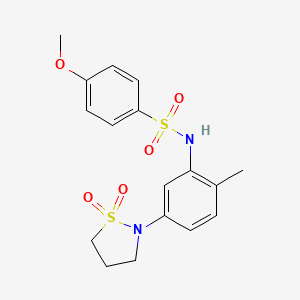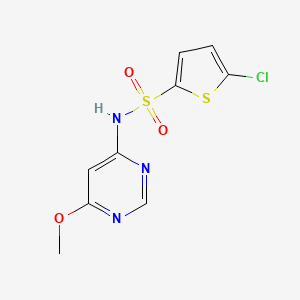
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The S atom in the compound is bonded in a distorted tetrahedral geometry, by two O atoms, a C atom of the benzene ring, and an amino N atom . The essentially planar pyrimidine ring forms a dihedral angle of 87.57 (5)° with the benzene ring .Physical And Chemical Properties Analysis
The compound has a distorted tetrahedral geometry around the S atom, with two O atoms, a C atom of the benzene ring, and an amino N atom . The pyrimidine ring is essentially planar .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on chlorpyrifos, a chlorinated compound, investigated its pharmacokinetics and metabolism in human volunteers. The study demonstrated how chlorpyrifos and its principal metabolite are rapidly eliminated, highlighting a low potential for accumulation in humans upon repeated exposures. Such insights could be applicable to the metabolism and elimination pathways of similar chlorinated compounds, including their potential applications in understanding environmental and occupational exposures (Nolan et al., 1984).
Potential for Photodynamic Therapy
An improved formulation of the photosensitizer chlorin e6 (Ce6) with polyvinylpyrrolidone (PVP) was investigated for its potential in fluorescence diagnostic imaging and photodynamic therapy (PDT) of cancer. This study exemplifies the application of chlorinated compounds in enhancing the efficacy of therapeutic agents for cancer treatment, suggesting a potential research area for similar compounds (Chin et al., 2008).
Environmental Exposure and Impact
The study on the transplacental transfer of chlorinated polyfluoroalkyl ether sulfonic acids (Cl-PFESAs) in humans provides insights into the environmental exposure and impact of chlorinated compounds. It assesses the occurrence and distribution of Cl-PFESAs in maternal serum, umbilical cord serum, and placenta, highlighting the efficiency of these compounds in crossing the placenta and the potential implications for prenatal exposure (Chen et al., 2017).
Antimicrobial Applications
Research into the antituberculous effects of sulfonamides, specifically trimethoprim-sulfamethoxazole (TMP-SMX), revisited their potential in treating tuberculosis, especially in the context of drug resistance. This study underlines the broader antimicrobial applications of sulfonamides, beyond their conventional uses, suggesting a potential area of research for similar compounds (Forgacs et al., 2009).
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound likely inhibits and replaces paba in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins .
Result of Action
Based on the known action of sulfonamides, it can be inferred that this compound likely inhibits bacterial growth and cell division by disrupting the synthesis of nucleic acids and proteins .
Propriétés
IUPAC Name |
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3S2/c1-16-8-4-7(11-5-12-8)13-18(14,15)9-3-2-6(10)17-9/h2-5H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNMZCLOOODJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

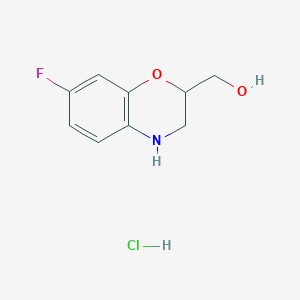
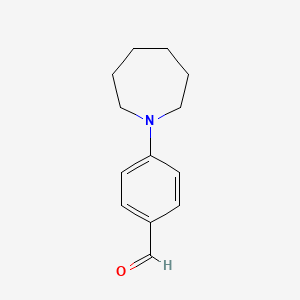
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)
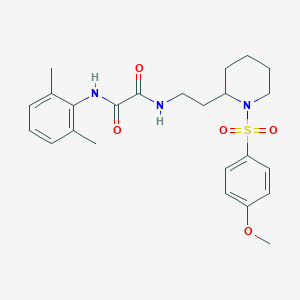

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)
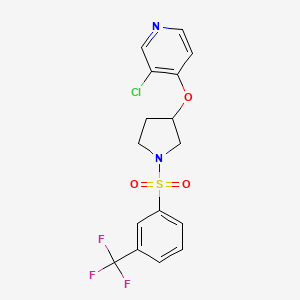

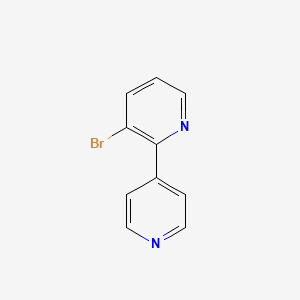
![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)

